3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of an amino group at the 3-position and a carbonitrile group at the 2-position of the imidazo[1,2-a]pyridine ring system makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile can be synthesized via a one-pot three-component condensation reaction. This involves the reaction of 2-aminopyridines, aldehydes, and isocyanides under solvent-free mechanochemical ball-milling conditions. This method offers several advantages, including mild reaction conditions, high yields, high atom economy, short reaction times, and simple separation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar one-pot condensation reactions. The use of continuous flow reactors and automated ball-milling systems can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridine-2-carbonitrile derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted imidazo[1,2-a]pyridine-2-carbonitrile derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 3-aminoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Aminoimidazo[1,2-a]pyridine: Similar structure but with the amino group at the 2-position.
3-Aminoimidazo[1,2-a]pyridine: Lacks the carbonitrile group at the 2-position.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom at the 3-position instead of an amino group.
Uniqueness: 3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is unique due to the presence of both an amino group at the 3-position and a carbonitrile group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for various research applications .
Eigenschaften
Molekularformel |
C8H6N4 |
---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
3-aminoimidazo[1,2-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-5-6-8(10)12-4-2-1-3-7(12)11-6/h1-4H,10H2 |
InChI-Schlüssel |
CJHQIOKQKWPFRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(N2C=C1)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.